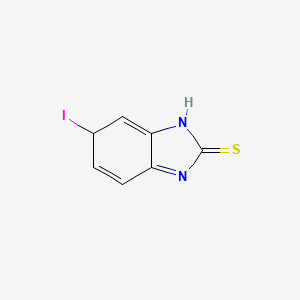

2H-Benzimidazole-2-thione, 1,3-dihydro-5-iodo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Iodo-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an iodine atom at the 5th position and a thione group at the 2nd position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Iod-1H-benzo[d]imidazol-2(3H)-thion beinhaltet typischerweise die Cyclisierung von o-Phenylendiamin-Derivaten mit Schwefelkohlenstoff in Gegenwart von Iod. Die Reaktionsbedingungen umfassen häufig die Verwendung einer Base wie Kaliumhydroxid oder Natriumhydroxid, um den Cyclisierungsprozess zu erleichtern. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Ausgangsstoffe zu gewährleisten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 5-Iod-1H-benzo[d]imidazol-2(3H)-thion durch Optimierung der Reaktionsbedingungen und Verwendung von Durchflussreaktoren im kontinuierlichen Betrieb hochskaliert werden. Die Verwendung von Katalysatoren und Lösungsmitteln, die leicht recycelt werden können, wird ebenfalls berücksichtigt, um Abfall zu minimieren und die Produktionskosten zu senken.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Iod-1H-benzo[d]imidazol-2(3H)-thion unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Thiongruppe kann oxidiert werden, um die entsprechenden Sulfoxid- oder Sulfon-Derivate zu bilden.

Reduktion: Das Iodatom kann reduziert werden, um das entsprechende hydrierte Derivat zu bilden.

Substitution: Das Iodatom kann durch andere Nucleophile wie Amine, Thiole oder Alkylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen erfordern häufig die Verwendung einer Base wie Natriumhydrid oder Kaliumcarbonat, um das Nucleophil zu deprotonieren.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxid- und Sulfon-Derivate.

Reduktion: Hydrierte Derivate.

Substitution: Verschiedene substituierte Benzimidazol-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

5-Iod-1H-benzo[d]imidazol-2(3H)-thion hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Wird auf sein Potenzial als antimikrobielles und antifungizides Mittel untersucht.

Medizin: Wird auf sein Potenzial für die Entwicklung von Krebs- und Antiviraldrogen untersucht.

Industrie: Wird bei der Synthese von Farbstoffen, Pigmenten und anderen funktionalen Materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Iod-1H-benzo[d]imidazol-2(3H)-thion beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Thiongruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen und Enzymen bilden, was zur Hemmung ihrer Aktivität führt. Das Iodatom kann auch an Halogenbindungs-Wechselwirkungen teilnehmen, was die Bindungsaffinität der Verbindung zu ihren Zielstrukturen erhöhen kann.

Wirkmechanismus

The mechanism of action of 5-Iodo-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The iodine atom can also participate in halogen bonding interactions, which can enhance the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Iod-1H-benzo[d]imidazol-2(3H)-on: Ähnliche Struktur, aber mit einer Carbonylgruppe anstelle einer Thiongruppe.

5-Brom-1H-benzo[d]imidazol-2(3H)-thion: Ähnliche Struktur, aber mit einem Bromatom anstelle eines Iodatoms.

5-Chlor-1H-benzo[d]imidazol-2(3H)-thion: Ähnliche Struktur, aber mit einem Chloratom anstelle eines Iodatoms.

Einzigartigkeit

5-Iod-1H-benzo[d]imidazol-2(3H)-thion ist aufgrund des Vorhandenseins des Iodatoms einzigartig, das an Halogenbindungs-Wechselwirkungen teilnehmen kann, wodurch seine Bindungsaffinität zu molekularen Zielstrukturen erhöht wird. Die Thiongruppe bietet auch zusätzliche Reaktivität, die die Bildung von kovalenten Bindungen mit nucleophilen Stellen an Proteinen und Enzymen ermöglicht.

Eigenschaften

Molekularformel |

C7H5IN2S |

|---|---|

Molekulargewicht |

276.10 g/mol |

IUPAC-Name |

6-iodo-1,6-dihydrobenzimidazole-2-thione |

InChI |

InChI=1S/C7H5IN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11) |

InChI-Schlüssel |

ZYFWZMSLYVHLAB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC(=S)NC2=CC1I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)

![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12341340.png)

![Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-](/img/structure/B12341341.png)

![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)

![N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B12341353.png)

![1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12341363.png)

![(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane](/img/structure/B12341366.png)

![Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)-](/img/structure/B12341369.png)

![3-[(2S)-morpholin-2-yl]propanoic acid](/img/structure/B12341406.png)